Tetraethyl ethylenetetracarboxylate
Description
Contextualizing the Research Landscape of Tetraethyl Ethylenetetracarboxylate
This compound is a prominent example of an electron-deficient alkene. The research landscape of this compound is primarily shaped by its inherent reactivity as a potent electrophile. The four ethoxycarbonyl groups strongly withdraw electron density from the central carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its utility in a wide array of chemical reactions.
In the broader context of organic synthesis, electron-poor alkenes are invaluable tools for the construction of complex molecular frameworks. chempedia.info They serve as key substrates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The academic interest in this compound lies in its potential to act as a versatile precursor for highly functionalized molecules, which are often challenging to synthesize through other means. Its symmetrical structure and the presence of multiple reactive sites offer a platform for creating diverse and intricate chemical architectures.
Evolution of Research on Ethylenetetracarboxylate Derivatives: A Historical Perspective
The study of ethylenetetracarboxylate derivatives is deeply rooted in the historical development of organic chemistry, particularly in the exploration of reactions involving electron-deficient alkenes. While specific historical accounts detailing the initial synthesis and early investigations of this compound are not extensively documented in readily available literature, the evolution of its research can be inferred from the broader advancements in the chemistry of related compounds.
The foundational reactions that define the reactivity of such compounds include the Michael addition and the Diels-Alder reaction. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been a cornerstone of organic synthesis since its discovery in the late 19th century. libretexts.orgijsdr.org The principles of this reaction are directly applicable to this compound, where a wide range of nucleophiles can be added across the electron-deficient double bond.
Similarly, the Diels-Alder reaction, a powerful cycloaddition reaction for the formation of six-membered rings, has historically utilized electron-deficient alkenes as dienophiles. chempedia.info The electron-withdrawing nature of the substituents on this compound enhances its reactivity as a dienophile, allowing for the construction of complex cyclic and polycyclic systems. The continuous development of these and other related synthetic methodologies has progressively expanded the potential applications of ethylenetetracarboxylate derivatives in academic and industrial research.
Current Research Trajectories and Key Objectives for this compound Investigations
Current research involving electron-deficient alkenes like this compound is focused on leveraging their unique reactivity to address contemporary challenges in organic synthesis and materials science. Key research trajectories include:
Development of Novel Synthetic Methodologies: There is a continuous effort to develop new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving electron-deficient alkenes. This includes the use of photoredox catalysis to enable previously challenging transformations and the development of asymmetric catalytic methods to control the stereochemistry of the products. gre.ac.uk Recent advancements in photoredox catalysis have enabled the formal hydrogenation of electron-deficient alkenes under mild conditions. gre.ac.uk
Synthesis of Complex Heterocyclic and Carbocyclic Scaffolds: this compound serves as a valuable starting material for the synthesis of a diverse range of heterocyclic and carbocyclic compounds. beilstein-journals.orgresearchgate.netresearchgate.net These scaffolds are often found in biologically active molecules and functional materials. Research is focused on designing multi-step synthetic sequences that utilize this compound as a key building block.
Applications in Materials Science: The high degree of functionalization in this compound makes it an attractive monomer for the synthesis of novel polymers and materials. Research in this area explores the incorporation of this unit into polymer backbones to tailor the physical and chemical properties of the resulting materials, such as thermal stability and optical properties.
Key objectives for future investigations into this compound include the exploration of its reactivity in novel multi-component reactions, the development of stereoselective transformations, and the full characterization of the properties of materials derived from it. The versatility of this compound ensures its continued relevance in advancing the frontiers of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
tetraethyl ethene-1,1,2,2-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHFWCBVJOQIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210743 | |
| Record name | Tetraethyl ethylenetetracarboxylate | |
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Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6174-95-4 | |
| Record name | 1,1,2,2-Tetraethyl 1,1,2,2-ethenetetracarboxylate | |
| Source | CAS Common Chemistry | |
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| Record name | Tetraethyl ethylenetetracarboxylate | |
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| Record name | Tetracarbethoxyethylene | |
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| Record name | Tetraethyl ethylenetetracarboxylate | |
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| Record name | Tetraethyl ethylenetetracarboxylate | |
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| Record name | TETRAETHYL ETHYLENETETRACARBOXYLATE | |
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Synthetic Strategies and Mechanistic Insights for Tetraethyl Ethylenetetracarboxylate
Conventional and Novel Synthetic Pathways for Ethylenetetracarboxylates
The synthesis of ethylenetetracarboxylates, including the tetraethyl ester, can be achieved through several methods. These range from classical esterification reactions to more contemporary radical-mediated and cycloaddition strategies.
Investigation of Byproduct Formation in Esterification and Related Reactions
The Fischer esterification, a common method for preparing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the case of tetraethyl ethylenetetracarboxylate, this would involve the esterification of ethylenetetracarboxylic acid with ethanol (B145695) and an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com
A key challenge in esterification is the potential for side reactions and byproduct formation. For instance, in the synthesis of ethers like ethyl tert-butyl ether (ETBE) from ethanol and isobutene using acidic ion-exchange resins, byproducts can form. researchgate.net The formation of these byproducts is influenced by reaction conditions such as temperature and the molar ratio of reactants. researchgate.net For example, higher temperatures can favor the formation of byproducts. researchgate.net In the synthesis of methyl tert-butyl ether, high temperatures promoted the formation of byproducts, with low initial methanol-to-isobutene ratios favoring certain byproducts and high ratios favoring others. researchgate.net While these examples are from ether synthesis, the principles of byproduct formation under acidic conditions are relevant to the esterification of multifunctional carboxylic acids like ethylenetetracarboxylic acid.
The hydrolysis of this compound can yield ethylenetetracarboxylic acid. wikipedia.org Historically, the tetraethyl ester of ethylenetetracarboxylic acid was first prepared in 1883 from chloromalonic ester and sodium in anhydrous ether. illinois.edu An alternative preparation involved the reaction of di-sodium malonic ester with iodine. illinois.edu A better yield was later obtained by refluxing bromo-malonic ester in dry benzene (B151609) with anhydrous potassium carbonate. illinois.edu
Exploration of Radical-Mediated Routes to Ethylenetetracarboxylate Skeletons
Radical reactions offer a powerful and selective avenue for the construction of complex molecular architectures. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov The development of controlled radical polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), has enabled the synthesis of polymers with well-defined structures. researchgate.net While the direct application of these specific polymerization methods to the synthesis of a small molecule like this compound is not straightforward, the underlying principles of generating and controlling radical intermediates are highly relevant.
Radical-based approaches could potentially be employed to construct the carbon-carbon double bond at the core of the ethylenetetracarboxylate skeleton. For instance, radical additions to alkenes and alkynes are fundamental processes in organic synthesis. nih.gov One could envision a strategy where radical precursors are used to generate species that subsequently combine to form the desired ethylenetetracarboxylate structure. The success of such a route would depend on the careful selection of radical initiators, precursors, and reaction conditions to control the reactivity and prevent undesired side reactions. nih.govresearchgate.net
Convergent Synthesis of Polysubstituted Dihydropyrans via Cycloaddition Precursors
Cycloaddition reactions, particularly the [3+2] dipolar cycloaddition and the Diels-Alder reaction, are powerful tools for the stereoselective synthesis of five- and six-membered rings, respectively. researchgate.netwikipedia.orgmdpi.com These reactions are foundational in the synthesis of a wide variety of heterocyclic compounds, including dihydropyrans. nih.govmdpi.com
Dihydropyrans are common structural motifs in many natural products and can serve as versatile intermediates in organic synthesis. nih.gov One notable method for their synthesis is the intramolecular Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of an acid catalyst. nih.gov This methodology can be sensitive to the structure of the starting materials and reaction conditions, with potential for competing reaction pathways. nih.gov However, by carefully choosing the substrates, such as vinylsilyl alcohols, it is possible to achieve good yields of cis-2,6-disubstituted dihydropyrans. nih.gov
The 1,3-dipolar cycloaddition reaction is another key strategy for synthesizing five-membered heterocycles. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org For example, nitrones can react with alkenes to form isoxazolidines, which are N,O-heterocycles. mdpi.com The use of green solvents, such as ionic liquids, can enhance the yield of these cycloaddition reactions. mdpi.com While not directly producing this compound, these cycloaddition strategies provide access to highly functionalized cyclic precursors that could potentially be converted to the target molecule through subsequent transformations.
Electroorganic Synthesis of this compound
Electroorganic synthesis has emerged as a sustainable and powerful methodology in modern chemistry, allowing for molecular transformations using direct electrical energy under mild conditions. nii.ac.jp This approach is particularly well-suited for flow chemistry applications.
Microreactor Technology for Controlled Electrochemical Conversions
Flow microreactors offer significant advantages for organic electrosynthesis due to their large electrode surface area-to-volume ratio and precise control over residence time. nii.ac.jpelectrochem.org These features help to overcome limitations often encountered in traditional batch electrochemical cells, such as mass and heat transfer issues. nih.gov The use of microreactors can also obviate the need for supporting electrolytes in some cases. electrochem.org
Various designs of electrochemical flow microreactors have been developed, including undivided, divided, and electrophotochemical reactors. nii.ac.jp These reactors are often modular, allowing for easy replacement of components and adjustment of the distance between electrodes. nii.ac.jpresearchgate.net The materials used for construction, such as polyether ether ketone (PEEK) and perfluoroelastomers, are chosen for their high resistance to organic solvents. nii.ac.jp The versatility of these microreactors has been demonstrated in a range of electrosynthetic transformations, including paired electrosynthesis where both anodic and cathodic reactions contribute to the formation of the desired product. nii.ac.jpepa.gov
A notable application within a microflow system is the paired electrolysis involving the two-electron, two-proton reduction of this compound. electrochem.org This demonstrates the feasibility of employing microreactor technology for transformations of this specific compound.
Development of Electrolyte-Free Electrosynthesis Protocols
The advancement of organic electrosynthesis is increasingly focused on developing more sustainable and efficient protocols. A key area of this development is the implementation of catalyst- and supporting electrolyte-free methods. Traditionally, supporting electrolytes are necessary to ensure conductivity in the electrochemical cell, but their use complicates product purification and adds to chemical waste.
Recent innovations have shown that electrolyte-free electrosynthesis can be successfully achieved, particularly through the use of continuous flow reactors. researchgate.net These systems offer superior mixing and minimize the distance between electrodes, which helps to overcome the high resistance of the reaction medium in the absence of a supporting electrolyte. researchgate.net For instance, a catalyst- and supporting electrolyte-free method for the electrochemical dehydrogenative C-S bond formation to produce benzothiazoles has been developed in a continuous flow system, achieving good to excellent yields. researchgate.net This approach uses only electricity and the laboratory-grade solvent, avoiding the need for inert atmospheres or degassing. researchgate.net Similarly, the synthesis of pyrimidine (B1678525) derivatives has been accomplished in an electrochemical flow cell under paired electrochemical process and supporting electrolyte-free conditions. researchgate.net
These protocols highlight several advantages of flow electrochemistry:
Elimination of the supporting electrolyte simplifies downstream processing. researchgate.net
Facilitates easier scale-up without requiring larger reactors. researchgate.net
Effective mixing in flow systems improves reaction efficiency and current performance. researchgate.net
While these examples demonstrate the principle on other heterocyclic systems, the strategy of using continuous flow technology to enable electrolyte-free synthesis is a promising avenue for the production of target molecules like this compound.
Modulation of Product Selectivity via Alternating Polarity in Olefin Functionalization
Controlling selectivity is a central challenge in the functionalization of olefins. Alternating polarity (AP) has emerged as a sophisticated technique in organic electrochemistry to enhance product selectivity by precisely influencing electron transfer rates and managing the species at the electrode surface. nih.govnih.gov This method is particularly relevant for hydrofunctionalization reactions, such as the hydrocarboxylation of olefins, which is a key transformation for producing carboxylate products. ika.com
Traditional electrochemical hydrocarboxylation of olefins typically follows an electrochemical-chemical-electrochemical-chemical (ECEC) mechanism. nih.govresearchgate.net This pathway involves an initial reduction of the olefin, followed by carboxylation, a second reduction step, and finally protonation. nih.gov A significant drawback of the ECEC mechanism is that it often leads to overreduction and side reactions, such as dicarboxylation and electrode passivation, which diminish the yield of the desired monocarboxylated product. nih.govika.com
The application of alternating polarity can fundamentally alter the reaction pathway to a more selective electrochemical-chemical-chemical (ECC) mechanism. nih.govnih.gov In the ECC pathway, a single reduction step is followed by chemical transformations, including a hydrogen atom transfer (HAT) step instead of a second reduction and protonation. nih.gov This shift prevents overreduction and minimizes unwanted side products. ika.com A 2025 study by Christian A. Malapit and colleagues demonstrated that using AP in the hydrocarboxylation of styrene (B11656) derivatives successfully suppressed undesired reductions and minimized electrode passivation, thereby unlocking a cleaner and more efficient ECC pathway. ika.com
Table 1: Comparison of Olefin Hydrocarboxylation Mechanisms
| Feature | Traditional ECEC Mechanism | Alternating Polarity (AP) ECC Mechanism |
| Reaction Pathway | Electrochemical-Chemical-Electrochemical-Chemical nih.govresearchgate.net | Electrochemical-Chemical-Chemical nih.govnih.gov |
| Reduction Steps | Two nih.gov | One nih.gov |
| Key Limitation | Prone to overreduction, dicarboxylation, and electrode passivation. nih.govika.com | Hinders overreduction, improving selectivity. nih.gov |
| Final Step | Protonation nih.gov | Hydrogen Atom Transfer (HAT) nih.gov |
| Selectivity | Lower selectivity for monocarboxylated product. nih.gov | Superior linear-to-branched product selectivity. ika.com |
By modulating the polarity at a specific frequency, this technique provides greater control over the reaction, leading to higher yields and product purity, which are critical for synthesizing complex molecules derived from olefin precursors. ika.com
Electrode Material Influence on Electrochemical Reactivity
The choice of electrode material is paramount in electrosynthesis, as it directly influences reaction efficiency, selectivity, and stability. The surface characteristics and intrinsic properties of the electrode can dictate the course of an electrochemical reaction.
Performance Characteristics of Nickel Working Electrodes in Reduction Processes
Nickel is a commonly used electrode material in various electrochemical processes. However, its performance in reduction reactions is highly sensitive to the condition of the electrode surface. researchgate.net Studies on the electrochemical reduction of nickel for analytical purposes have shown that changes to the working electrode's surface have a major influence on the reliability and sensitivity of the method. researchgate.net This implies that for synthetic applications, such as the reduction of a precursor to this compound, maintaining a consistent and active nickel surface is crucial for reproducible results. Factors such as passivation, adsorption of intermediates, and surface restructuring during electrolysis can alter the electrode's performance.
Electrochemical Activation and Selectivity Enhancement on Boron-Doped Diamond Electrodes
Boron-doped diamond (BDD) has emerged as a superior electrode material for a wide range of electrochemical applications due to its exceptional properties. nih.govrsc.org BDD electrodes offer a unique combination of features that make them highly attractive for achieving activation and enhancing selectivity in electrosynthesis. rsc.org
Key properties and advantages of BDD electrodes include:
Wide Potential Window: BDD possesses the widest solvent window among common electrode materials, allowing for the oxidation or reduction of compounds at potentials that would be inaccessible with other electrodes due to solvent breakdown. rsc.orgrsc.org
Low Background Current: The low capacitive currents of BDD electrodes lead to better signal-to-noise ratios, which is advantageous for both analytical detection and controlled synthetic processes. rsc.org
Chemical Inertness and Stability: BDD is chemically inert and highly resistant to corrosion and fouling, even under extreme potentials, in corrosive media, or at high temperatures. nih.govrsc.org This durability reduces problems associated with electrode passivation. nih.gov
Homogeneous Electrochemical Activity: Single-crystal BDD electrodes exhibit homogeneously distributed electrochemical activity, ensuring uniform reaction conditions across the electrode surface. tudelft.nl
These characteristics make BDD an excellent candidate for complex electrosynthesis, where precise potential control is needed to activate specific functional groups and steer the reaction towards the desired product, thereby enhancing selectivity. rsc.org Its resistance to fouling is particularly beneficial in reactions involving organic molecules that might otherwise polymerize or adsorb onto the electrode surface. tudelft.nl
Table 2: Properties of Working Electrode Materials
| Electrode Material | Key Characteristics | Relevance to Electrosynthesis |
| Nickel | Sensitive to surface condition; performance impacts reliability and sensitivity. researchgate.net | Requires careful control of surface state for reproducible reduction processes. |
| Boron-Doped Diamond (BDD) | Very wide potential window, low background current, high chemical stability, resistance to fouling. nih.govrsc.orgrsc.org | Enables reactions at extreme potentials, enhances selectivity, and provides long-term stability. tudelft.nl |
Elucidation of Electron Transfer Mechanisms in this compound Reduction
Understanding the electron transfer (ET) mechanism is fundamental to controlling the outcome of any electrochemical reaction, including the reduction of a complex molecule like this compound. Electron transfer can occur through several distinct pathways. libretexts.org
In the context of molecular electrochemistry, ET reactions are broadly classified as inner-sphere or outer-sphere. libretexts.org
Inner-Sphere Electron Transfer: In this mechanism, the reactants are connected by a chemical bridge during the transfer. wikipedia.org This requires at least one of the species to have a ligand that can form a temporary covalent link to the other reactant. libretexts.org
Outer-Sphere Electron Transfer: This process involves the electron "hopping" through space between reactants that are not covalently linked. wikipedia.org The individual coordination spheres of the molecules remain intact. libretexts.org
When an electron is transferred between a molecule in solution and a solid electrode, the process is known as heterogeneous electron transfer . wikipedia.org The reduction of this compound at an electrode surface falls into this category. The mechanism is influenced by the electrode material, the solvent, and the structure of the molecule itself. rsc.org
The study of such mechanisms often involves advanced electrochemical techniques. For example, as discussed previously, the application of alternating polarity has been shown to shift the reaction mechanism from a two-electron ECEC pathway to a single-electron ECC pathway in olefin functionalization. nih.govnih.govresearchgate.net This demonstrates that the number of electrons transferred and the subsequent chemical steps can be controlled by manipulating the electrochemical conditions, providing a powerful tool for elucidating and directing the reaction mechanism. nih.gov The transfer of an electron to an activated olefin creates a radical anion, a highly reactive intermediate whose fate determines the final product distribution. nih.gov
Catalytic Approaches in Ethylenetetracarboxylate-Related Synthesis
Beyond direct electrosynthesis, catalytic methods offer powerful strategies for constructing the carbon skeletons and functional groups found in molecules like this compound. The functionalization of simple olefins such as ethylene (B1197577) is a cornerstone of the chemical industry. digitellinc.com
Catalytic hydrocarboxylation represents a direct route to producing carboxylic acids from olefins using carbon dioxide (CO₂) as a C1 building block. researchgate.net Effective catalytic systems have been developed for the direct synthesis of carboxylic acids from non-activated olefins or alcohols by reacting them with CO₂ and H₂. researchgate.net These methods provide an alternative to traditional synthetic routes and contribute to CO₂ transformation into value-added chemicals.
The core structure of this compound is derived from ethylene with four carboxylate groups. Catalytic strategies that can achieve controlled di- or tetra-functionalization of a C=C double bond are highly valuable. While the direct catalytic tetracarboxylation of ethylene is a formidable challenge, related processes highlight the potential of catalytic approaches in building up such complex molecular architectures from simple, readily available feedstocks.
Photoredox Catalysis for Stereoselective Alkene Formation
Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon bonds under mild conditions. youtube.com This method utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from organic substrates. youtube.com These intermediates can then engage in a variety of bond-forming reactions.
The synthesis of highly substituted alkenes, such as this compound, can be approached through photoredox-catalyzed pathways. A general approach involves the generation of radical species that can be coupled to form the desired alkene. For instance, a strategy could involve the reductive coupling of two geminal dicarboxylate precursors.
Research in the field has demonstrated the regio- and stereoselective synthesis of tetrasubstituted trifluoromethylated alkenes using an iridium photoredox catalyst. nih.gov In this process, unsymmetric internal alkynes undergo an anti-addition of a trifluoromethyl group and a triflate group. nih.gov While not a direct synthesis of this compound, this illustrates the capability of photoredox catalysis to control stereochemistry in the formation of complex alkenes. The mechanism hinges on the photocatalyst absorbing light to reach an excited state, enabling it to act as a potent reductant or oxidant. youtube.com
In a potential application for synthesizing related structures, β-ketoesters linked to alkenes have been used to create polyfunctionalized cyclopentanones via photoredox-catalyzed oxidative radical cyclization. nih.gov This highlights the utility of photoredox catalysis in handling substrates with multiple ester functionalities.
Table 1: Key Parameters in a Representative Photoredox-Catalyzed Alkene Functionalization
| Parameter | Description | Example from Literature nih.gov |
| Photocatalyst | A transition-metal complex or organic dye that absorbs visible light. | Iridium-based complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) |
| Light Source | Typically a blue or white LED, providing the energy to excite the photocatalyst. | Blue LED |
| Substrate | The organic molecule(s) that will be transformed. | Unsymmetric internal alkynes |
| Reagent | A compound that provides the functional groups to be added. | Electrophilic CF₃ reagent |
| Solvent | The medium for the reaction, chosen to dissolve reactants and facilitate the catalytic cycle. | Dichloromethane (CH₂Cl₂) |
| Stereochemical Outcome | The specific 3D arrangement of atoms in the product. | Anti-addition, leading to high stereoselectivity |
Co-Catalytic Coupling Reactions in the Synthesis of Related Esters
Co-catalytic coupling reactions represent another sophisticated avenue for synthesizing complex molecules, including esters related to this compound. A prominent example is the synthesis of diethyl oxalate (B1200264) through the oxidative coupling of carbon monoxide, a process that is both environmentally friendly and efficient. researchgate.net
This reaction is typically performed over a supported palladium catalyst and involves the coupling of carbon monoxide in the presence of ethyl nitrite. The process is notable for its closed-loop system where the nitric oxide (NO) byproduct from the coupling reaction is recycled to regenerate the ethyl nitrite, minimizing waste. researchgate.net
Kinetic studies on the carbon monoxide coupling reaction to produce diethyl oxalate have been conducted in fixed-bed reactors to optimize conditions and understand the reaction mechanism. The findings provide a theoretical basis for scaling up the reactor design. Research indicates that the reaction is influenced by temperature, reactant concentrations, and gas space velocity. researchgate.net While this method produces a dicarboxylate rather than a tetracarboxylate, it demonstrates a powerful catalytic approach to forming carbon-carbon bonds between carbonyl groups, a key structural feature in the target molecule's relatives.
Table 2: Optimal Conditions for CO Catalytic Coupling to Diethyl Oxalate
| Parameter | Optimal Range/Value researchgate.net |
| Catalyst | Palladium (Pd) on a support |
| Temperature | 110°C - 130°C |
| CO Mole Concentration | 20% - 35% |
| Ethyl Nitrite (EN) Mole Concentration | 5% - 15% |
| Space Velocity | 0.146 - 0.292 mol·g⁻¹·h⁻¹ |
This co-catalytic strategy provides a robust method for the synthesis of C₂-dicarboxylates. The principles of using a transition metal catalyst to couple two single-carbon units (CO) could conceptually be extended or adapted for building up the more complex four-ester framework of this compound.
Chemical Reactivity and Transformation Studies of Tetraethyl Ethylenetetracarboxylate
Redox Behavior and Electrochemical Transformations
The electrochemical properties of tetraethyl ethylenetetracarboxylate are dominated by the electrophilic nature of its central double bond. This makes it particularly susceptible to reduction processes.
The electrochemical reduction of alkenes, including activated olefins like this compound, represents a green and efficient alternative to traditional chemical hydrogenation. nih.gov These reactions, termed eHydrogenation, can proceed without the need for hydrogen gas or expensive metal catalysts. nih.govgre.ac.uk The general mechanism for the electrochemical reduction of an alkene involves the transfer of electrons from the cathode to the substrate. In protic solvents, this is often followed by protonation.
Recent advancements have highlighted methods using hydrazine (B178648) as an inexpensive hydrogen source in a practical, metal-free methodology for the reduction of a wide range of alkenes. gre.ac.uk For this compound, hydrogenation can be achieved in a parallel plate-to-plate microreactor. researchgate.net This setup allows for controlled and precise chemical synthesis, even in the absence of a supporting electrolyte. researchgate.net The process involves the electrochemical generation of reactive hydrogen species that add across the double bond. mdpi.com The specific mechanism often involves the initial formation of a radical anion upon electron transfer, which is then protonated and further reduced to the saturated product.
This compound is considered a prototypical system for studying the redox behavior of activated olefins. The four ethoxycarbonyl groups strongly polarize the C=C bond, significantly lowering the potential required for its reduction and making it an excellent electron acceptor. This distinct feature allows for detailed mechanistic studies of electron transfer processes and subsequent chemical reactions. Its behavior can be systematically investigated using electrochemical techniques to understand the fundamental steps of olefin reduction, which are applicable to a broader range of unsaturated compounds.
Derivatization and Functional Group Interconversions of Ethylenetetracarboxylates
The rich functionality of this compound allows for a wide array of chemical modifications, leading to diverse and structurally complex derivatives.
The direct reduction of the double bond in this compound yields its saturated analogue, tetraethyl ethanetetracarboxylate. This transformation can be efficiently accomplished through electrochemical methods. One documented procedure involves the electrolysis of a solution containing this compound in dry acetonitrile (B52724) with sodium iodide as the electrolyte. prepchem.com The reaction is carried out in a divided cell, and upon completion of the electrolysis, the saturated product precipitates and can be collected in a quantitative yield. prepchem.com
Table 1: Electrochemical Synthesis of Tetraethyl Ethanetetracarboxylate
| Parameter | Value/Condition | Source |
| Starting Material | Tetraethyl ethenetetracarboxylate | prepchem.com |
| Solvent | Dry Acetonitrile | prepchem.com |
| Electrolyte | 0.3 M Sodium Iodide | prepchem.com |
| Product | Tetraethyl ethane-1,1,2,2-tetracarboxylate | prepchem.com |
| Yield | Quantitative | prepchem.com |
The ester groups of this compound can be converted to amides through reaction with ammonia (B1221849) or primary/secondary amines. khanacademy.org This process, known as amidation or aminolysis, typically involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. khanacademy.org While direct reaction is possible, the process often requires heating to proceed at a reasonable rate. khanacademy.org
The synthesis of amides from esters and ammonia can be summarized in the following stages:
Nucleophilic attack by ammonia on the ester's carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of an alcohol molecule (ethanol in this case) to form the amide.
To synthesize ethylenetetracarboxylic acid amides, one would treat this compound with a desired amine. The reaction with ammonia would yield the primary tetra-amide, while reactions with primary or secondary amines would yield the corresponding N-substituted amides. Various modern methods for amidation have been developed, including the use of activating agents like phosphonitrilic chloride trimer or catalysts such as boric acid derivatives to facilitate the reaction under milder conditions. iajpr.comorganic-chemistry.org
The introduction of heteroatoms other than oxygen or nitrogen can lead to novel derivatives with unique properties. Phosphorylation, the introduction of a phosphorus-containing group, is a key transformation in organic synthesis. While specific literature on the direct phosphorylation of this compound is scarce, related reactions are well-established. For instance, the Yamazaki-Higashi phosphorylation reaction is a method used for the direct polycondensation of dicarboxylic acids with diamines to form polyamides, using triphenyl phosphite (B83602) (TPP) as a key reagent. rasayanjournal.co.in This suggests that the carboxylate functionalities could potentially be activated or transformed using phosphorus-based reagents.
Thermal and Photochemical Decomposition Pathways
Analysis of Pyrolysis Products and Mechanisms
No specific studies on the pyrolysis of this compound have been identified. Standard ester pyrolysis mechanisms, which typically involve a syn-elimination via a six-membered cyclic transition state requiring a β-hydrogen, are not directly applicable to this compound due to the absence of β-hydrogens on the core ethylenetetracarboxylate structure. Therefore, any thermal decomposition would likely proceed through alternative, higher-energy pathways.
Hypothetically, at elevated temperatures, the decomposition might involve radical mechanisms initiated by the homolytic cleavage of C-C or C-O bonds within the ethyl ester groups. This could lead to a complex mixture of smaller gaseous molecules and polymeric materials. However, without experimental data, the exact nature and distribution of these pyrolysis products remain speculative.
Cycloaddition Adduct Formation and Reversibility
This compound, with its electron-deficient carbon-carbon double bond substituted with four electron-withdrawing carboxylate groups, is expected to be a reactive dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing nature of the ester groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a conjugated diene.
While the general reactivity of electron-deficient alkenes in cycloadditions is well-established, specific studies detailing the formation of cycloaddition adducts with this compound are not found in the reviewed literature. Consequently, there is no available information on the reversibility of any such adducts. The reversibility of a Diels-Alder reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures, and the stability of the resulting adduct would depend on the specific diene used and the reaction conditions. Without experimental evidence, any discussion on adduct formation and reversibility remains theoretical.
Advanced Spectroscopic and Analytical Characterization in Tetraethyl Ethylenetetracarboxylate Research
Application of Infrared Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a fundamental tool for confirming the presence of key functional groups within the tetraethyl ethylenetetracarboxylate molecule. The positions of absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds, offering direct evidence for the compound's tetra-ester and alkene structure.
A thorough vibrational analysis is achieved by employing multiple IR techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR. nih.gov These methods, while all based on the absorption of infrared radiation, provide data on the compound in different physical states (film, solid surface, and gas), offering a complete picture of its vibrational characteristics. nih.govnist.gov
The IR spectrum of this compound is notable for what is present and what is absent. Key absorptions include a strong band for the carbonyl (C=O) stretch of the α,β-unsaturated ester groups and a weaker band for the carbon-carbon double bond (C=C) stretch. Crucially, due to the tetrasubstituted nature of the central alkene, there are no absorption bands corresponding to vinylic C-H stretching or bending vibrations, which is a significant diagnostic feature. libretexts.orglibretexts.org
Interactive Table: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Observed in this compound? |
| C=O Stretch (α,β-unsaturated ester) | Ester Carbonyl | 1730 - 1715 | Yes |
| C=C Stretch (tetrasubstituted) | Alkene | 1680 - 1660 | Yes |
| C-O Stretch | Ester | 1300 - 1000 | Yes |
| =C-H Stretch | Vinylic C-H | 3100 - 3000 | No |
| =C-H Bend (Out-of-plane) | Vinylic C-H | 1000 - 650 | No |
Mass Spectrometry in Molecular Structure Elucidation
Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of this compound, further confirming its identity and connectivity.
Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). slideshare.netyoutube.com This process not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. The resulting pattern of fragment ions is unique to the compound's structure, serving as a "mass spectrometric fingerprint." youtube.commiamioh.edu
For this compound (molecular weight: 316.30 g/mol ), the mass spectrum shows a molecular ion peak at m/z 316. The fragmentation pattern is characterized by the loss of stable neutral fragments associated with the ethyl ester groups. The base peak, which is the most intense signal in the spectrum, appears at m/z 29, corresponding to the ethyl cation ([CH₂CH₃]⁺). nih.gov Other significant fragments arise from the cleavage of ethoxy radicals (•OCH₂CH₃, loss of 45 amu) and ethoxycarbonyl groups (•COOCH₂CH₃, loss of 73 amu). libretexts.orglibretexts.org This predictable fragmentation provides unequivocal evidence for the four ethyl ester groups attached to the central double bond.
Interactive Table: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Ion | Proposed Fragment Structure | Significance |
| 316 | [M]⁺˙ | [C₁₄H₂₀O₈]⁺˙ | Molecular Ion |
| 287 | [M - C₂H₅]⁺ | [M - CH₂CH₃]⁺ | Loss of an ethyl group |
| 271 | [M - OC₂H₅]⁺ | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |
| 243 | [M - COOC₂H₅]⁺ | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |
| 29 | [C₂H₅]⁺ | [CH₂CH₃]⁺ | Base Peak; Ethyl cation |
Electroanalytical Techniques for Reactivity Assessment
The reactivity of this compound is significantly influenced by its electronic structure—specifically, the electron-deficient nature of the central double bond. This feature makes it an ideal candidate for analysis by electroanalytical techniques, which probe the transfer of electrons to or from the molecule.
Although specific studies on this compound are not prevalent, the principles of cyclic voltammetry (CV) are well-suited to characterize its electrochemical behavior. CV measures the current response of a compound to a cycling potential sweep. For electron-deficient alkenes, this technique is typically used to determine reduction potentials. epa.gov
The four electron-withdrawing ethoxycarbonyl groups significantly lower the electron density of the C=C double bond, making it susceptible to reduction. A cyclic voltammogram of this compound would be expected to show a cathodic peak corresponding to the irreversible reduction of the alkene. The potential at which this reduction occurs is a direct measure of the molecule's electron-accepting ability. This electrochemical property is central to its reactivity in nucleophilic addition and cycloaddition reactions.
Spectroelectrochemistry combines spectroscopic measurements (typically UV-Visible spectroscopy) with electrochemical control, allowing for the in-situ monitoring of species generated at an electrode. This method is powerful for studying reaction mechanisms.
When applied to this compound, a spectroelectrochemical experiment could monitor the changes in the UV-Vis spectrum as the molecule is reduced. The parent compound possesses a conjugated π-system that absorbs in the UV region. Upon electrochemical reduction of the C=C bond, this conjugation is broken. This would result in a significant change in the absorption spectrum, likely a disappearance of the original chromophore's absorption band. By observing these spectral changes as a function of the applied potential, one can directly correlate the electrochemical event (electron transfer) with a structural change (disruption of the π-system), providing clear insight into the reduction pathway.
Complementary Analytical Methodologies
In addition to primary identification methods, a range of complementary analytical techniques are indispensable for a thorough understanding of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), X-ray Diffraction, and X-ray Photoelectron Spectroscopy (XPS). Each of these methods provides unique and detailed insights into the compound's properties.
NMR spectroscopy is a powerful, non-destructive technique that elucidates the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy are routinely used to confirm its identity and structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl groups. Specifically, a triplet signal is observed for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The integration of these signals confirms the presence of four equivalent ethyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. It shows distinct peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the central ethylene (B1197577) moiety, and the carbons of the ethyl groups.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.3 | Triplet | -CH₃ |
| ¹H | ~4.3 | Quartet | -CH₂- |
| ¹³C | ~14 | -CH₃ | |
| ¹³C | ~63 | -CH₂- | |
| ¹³C | ~135 | C=C | |
| ¹³C | ~163 | C=O |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for analyzing esters.
In a typical HPLC analysis of ethyl esters, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. psu.eduspectrabase.comnih.gov The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. psu.edu Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups in the ester provide sufficient chromophores for detection at specific wavelengths. spectrabase.com
While specific HPLC data for this compound is not widely published, a hypothetical analysis would yield a chromatogram with a major peak corresponding to the pure compound. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The presence of any additional peaks would indicate impurities, and their peak areas could be used to quantify their relative amounts.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
X-ray diffraction is a primary method for determining the solid-state structure and crystalline arrangement of a compound. For this compound, single-crystal X-ray diffraction has provided definitive proof of its molecular geometry and packing in the crystal lattice.
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 639974 . nih.gov The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This information confirms the planar nature of the central C=C double bond and the spatial orientation of the four ethyl carboxylate groups.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 |
| b (Å) | 12.05 |
| c (Å) | 8.75 |
| β (°) | 114.5 |
| Volume (ų) | 850.3 |
Note: The crystallographic parameters are based on the data available in the Cambridge Structural Database (CSD refcode: TETCET01).
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.org While not as commonly used for routine characterization of simple organic molecules as NMR, XPS can provide valuable information about the surface chemistry of this compound, especially in studies related to surface modification, degradation, or interaction with other materials. nih.gov
An XPS spectrum of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would reveal multiple components, each corresponding to a different chemical environment. For instance, the C 1s spectrum could be deconvoluted into peaks representing the carbons of the C-C/C-H bonds in the ethyl groups, the C-O bonds of the ester functionality, and the O-C=O of the carbonyl groups. Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). The binding energies of these peaks are characteristic of the specific chemical states.
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| C | 1s | C-C/C-H | ~285.0 |
| C | 1s | C-O | ~286.5 |
| C | 1s | O-C=O | ~289.0 |
| O | 1s | C=O | ~532.0 |
| O | 1s | C-O | ~533.5 |
Note: These binding energy values are illustrative and based on typical values for ester-containing organic compounds. Actual values would need to be determined experimentally.
Engineering Applications and Advanced Materials Integration of Tetraethyl Ethylenetetracarboxylate
Polymer Science and Crosslinking Applications
In the realm of polymer science, the reactivity of the double bond in tetraethyl ethylenetetracarboxylate is of primary interest. This electron-deficient alkene is a prime candidate for Michael addition reactions, a cornerstone of modern polymer chemistry for network formation. sci-hub.boxresearchgate.netnsf.govmdpi.comrsc.org
This compound can function as a highly effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines and thiols. sci-hub.boxresearchgate.netnsf.govmdpi.comrsc.org The electron-poor double bond acts as a Michael acceptor, readily reacting with nucleophiles (Michael donors) in the polymer backbone or as pendant groups. This reaction, known as the Michael addition or conjugate addition, is highly efficient and can proceed under mild conditions, often without the need for catalysts or initiators. sci-hub.boxresearchgate.netnsf.govmdpi.comrsc.org
The tetra-functionality of the molecule allows for the formation of a three-dimensional polymer network. Each molecule of this compound can potentially react with four nucleophilic sites on the polymer chains, creating a densely crosslinked structure. This is analogous to the use of other multifunctional acrylates and Michael acceptors in the formation of thermoset resins and hydrogels. sci-hub.boxresearchgate.net
Table 1: Comparison of Crosslinking Chemistries
| Feature | Michael Addition Crosslinking | Free-Radical Crosslinking |
| Mechanism | Nucleophilic addition to an electron-deficient alkene. | Polymerization of vinyl groups initiated by radicals. |
| Initiator | Often proceeds without an initiator, can be base-catalyzed. | Requires a thermal or photoinitiator. |
| Byproducts | Typically no byproducts are formed. | No byproducts, but unreacted monomer can be an issue. |
| Reaction Conditions | Mild, often at room temperature. researchgate.net | Can require elevated temperatures or UV radiation. |
| Selectivity | Highly selective towards specific nucleophiles. | Can have side reactions. |
The introduction of this compound as a crosslinking agent can significantly enhance the structural integrity and performance of polymers. The formation of a covalent, three-dimensional network restricts the movement of polymer chains, leading to improvements in several key properties:
Mechanical Strength: Crosslinking increases the modulus and tensile strength of the polymer, making it more rigid and resistant to deformation.
Thermal Stability: The interconnected network structure raises the glass transition temperature (Tg) and improves the material's resistance to heat.
Chemical Resistance: The reduced mobility of polymer chains and the dense network structure limit the penetration of solvents, improving the material's resistance to chemical attack and swelling.
Creep Resistance: The covalent crosslinks prevent the irreversible slippage of polymer chains under sustained load, thus reducing creep.
The density of the crosslinking, which can be controlled by the concentration of this compound, allows for the fine-tuning of these properties to meet the demands of specific applications.
Amphiphilic polymer conetworks (APCNs) are a class of materials composed of both hydrophilic and hydrophobic polymer chains linked together to form a single, continuous network. google.comnih.govepo.org These materials have applications in areas such as drug delivery, tissue engineering, and separation membranes. The formation of these networks often relies on the use of multifunctional crosslinking agents to connect the different polymer chains.
The tetra-functional nature of this compound makes it a suitable candidate for the synthesis of APCNs. In a system containing, for example, a hydrophilic polymer with nucleophilic end groups (e.g., amine-terminated polyethylene glycol) and a hydrophobic polymer with nucleophilic end groups, this compound could act as a central linking unit. By reacting with the end groups of both the hydrophilic and hydrophobic polymer chains, it would covalently bind them into a single, crosslinked network. This approach is analogous to the use of tetra-arm star polymers in the formation of model APCN gels. google.comnih.govepo.org
Table 2: Potential Components of a this compound-Crosslinked APCN
| Component | Function | Example |
| Hydrophilic Polymer | Provides water-swellable domains | Amine-terminated poly(ethylene glycol) (PEG-NH2) |
| Hydrophobic Polymer | Provides water-insoluble domains | Thiol-terminated poly(caprolactone) (PCL-SH) |
| Crosslinking Agent | Connects hydrophilic and hydrophobic chains | This compound |
Multifunctional monomers and oligomers are extensively used in the formulation of advanced coatings and films to achieve high crosslink densities, leading to superior durability, chemical resistance, and hardness. google.comacs.orgeuropean-coatings.com UV-curable coatings, in particular, often employ multifunctional acrylates that can rapidly polymerize upon exposure to UV radiation in the presence of a photoinitiator. acs.orgacs.orgrsc.orgmdpi.com
While not an acrylate, this compound shares the key feature of multifunctionality. It can be incorporated into coating formulations that cure via a Michael addition mechanism. sci-hub.boxresearchgate.netgoogle.com For instance, a two-component coating system could be designed where one component is a polymer or oligomer with multiple nucleophilic groups (e.g., polyamines or polythiols) and the second component is this compound. When mixed, the components would react to form a highly crosslinked film. researchgate.net
This approach offers several advantages over traditional free-radical polymerization, including the absence of a need for a photoinitiator (in the case of thermally cured or two-component systems) and reduced oxygen inhibition. google.com The resulting coatings would be expected to exhibit excellent adhesion, hardness, and chemical resistance due to the high crosslink density. google.comeuropean-coatings.com
Stabilization Mechanisms in Organic Chemical Systems
Organic peroxides are a class of compounds that are widely used as initiators for free-radical polymerization in the production of plastics and as curing agents for thermoset resins. googleapis.com A significant challenge with organic peroxides is their inherent instability; they can decompose, sometimes explosively, when exposed to heat, friction, or contaminants. Therefore, stabilizing these compounds is crucial for their safe handling, storage, and transportation.
Various chemical compounds are used to stabilize organic peroxides by retarding their rate of decomposition. While research has explored a range of stabilizers, including esters and electron-deficient compounds, there is no direct evidence in the reviewed scientific literature or patents to specifically identify this compound as a stabilizer for organic peroxides. The stabilization of organic peroxides is a complex field, and the effectiveness of a stabilizer depends on the specific peroxide and the conditions of use.
Mechanistic Investigations of Reactivity Control in Stabilized Systems
The reactivity of this compound is intrinsically linked to the electron-withdrawing nature of its four carboxylate groups, which polarize the carbon-carbon double bond, rendering it highly electrophilic and susceptible to nucleophilic attack. Mechanistic investigations into controlling this reactivity in stabilized systems have explored both electronic and steric factors, as well as the influence of external reagents and reaction conditions.
A key aspect of its reactivity is its behavior as a potent Michael acceptor. The addition of nucleophiles to the double bond is a fundamental reaction pathway. The control of this reactivity can be achieved by modulating the nucleophilicity of the attacking species and the solvent polarity. In less polar solvents, ion pairing effects can influence the reactivity of anionic nucleophiles, leading to different reaction rates and selectivities.
Electrochemical studies have provided insight into the controlled reduction of this compound. A two-electron, two-proton reduction process has been demonstrated to convert it to tetraethyl ethanetetracarboxylate. This transformation can be achieved with high yields in a micro-flow cell without the need for an added electrolyte, highlighting a method for controlling its reduction potential and subsequent reactivity.
Furthermore, steric control has been demonstrated in reactions involving derivatives of this compound. In a study on an abiotic electrophilic aromatic substitution, the ester groups of a cycloadduct derived from this compound were shown to exert through-space directing effects. This spatial arrangement controls the regioselectivity of the reaction by stabilizing specific reactive intermediates, showcasing a sophisticated mechanism for reactivity control based on the three-dimensional structure of the system.
Table 1: Mechanistic Aspects of Reactivity Control
| Factor | Mechanism of Control | Outcome |
|---|---|---|
| Electronic Effects | The four electron-withdrawing ester groups create a highly electrophilic double bond. | Prone to nucleophilic attack (Michael addition). |
| Electrochemical Potential | Controlled two-electron, two-proton reduction. | Selective formation of tetraethyl ethanetetracarboxylate. |
| Steric Hindrance | Through-space directing effects of the ester groups in derivative systems. | High regioselectivity in electrophilic aromatic substitution. |
| Solvent Polarity | Influences the reactivity of nucleophiles. | Can affect reaction rates and selectivity of addition reactions. |
Emerging Roles in Novel Chemical Processes and Catalysis
This compound is increasingly being recognized for its utility as a versatile building block in the construction of complex molecular architectures through novel chemical processes. Its unique electronic properties make it a valuable component in multi-component reactions and a potential participant in catalytic cycles.
Participation in Multi-Component Reaction Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. This compound, with its electrophilic character, serves as an excellent substrate in such reactions.
A notable example is the multi-component reaction involving phosphines, enynedioates, and benzylidene malononitriles. In this reaction, the enynedioate can be generated in situ from precursors like this compound. The reaction proceeds through a nucleophilic attack of the phosphine on the enynedioate, followed by the addition to benzylidene malonitrile and a subsequent 5-exo-dig cyclization. This sequence leads to the formation of highly substituted cyclopentenes with a phosphorus ylide moiety in good yields and with high diastereoselectivity. rsc.org The reaction is believed to be kinetically controlled, favoring the formation of the syn-diastereomers. rsc.org
Table 2: Key Components in the Phosphine-Mediated MCR
| Reactant | Role |
|---|---|
| Phosphine | Nucleophilic initiator |
| Enynedioate (from this compound precursor) | Electrophilic component |
| Benzylidene malononitrile | Electrophilic component |
This type of MCR demonstrates the ability of this compound to facilitate the rapid assembly of complex cyclic systems, which are of significant interest in medicinal chemistry and materials science.
Contributions to Catalytic Cycles and Reaction Optimization Strategies
While specific examples of this compound being an integral part of a catalytic cycle are not extensively documented, its reactivity profile suggests potential roles in catalyst development and reaction optimization. Its ability to act as a strong electron acceptor could be harnessed in organocatalysis or transition metal catalysis. For instance, it could serve as a ligand that modulates the electronic properties of a metal center or as a substrate in catalytic cycloaddition reactions.
Reaction optimization strategies for processes involving this compound would typically focus on controlling the delicate balance of reactivity and selectivity. Given its high electrophilicity, side reactions are a common challenge. Optimization would involve a systematic screening of reaction parameters such as:
Catalyst Loading: To minimize side reactions and maximize turnover numbers.
Solvent: To control solubility, reactivity, and selectivity.
Temperature: To influence reaction rates and prevent decomposition of thermally sensitive intermediates.
Concentration: To manage reaction kinetics and prevent polymerization or oligomerization.
Design of Experiments (DoE) and other statistical methods can be employed to efficiently explore the multi-dimensional parameter space and identify optimal conditions for reactions involving this versatile compound. The development of robust catalytic systems that can control the regioselectivity and stereoselectivity of additions to this compound remains an active area of research.
Transport and Distribution in Environmental Compartments
The movement and final destination of a chemical in the environment are governed by its physical and chemical properties.
Environmental Research and Assessment of Tetraethyl Ethylenetetracarboxylate
1 Fate in Aquatic Systems (e.g., Water Column, Sediments)
When released into an aquatic environment, the fate of Tetraethyl Ethylenetetracarboxylate would be influenced by its water solubility, potential for hydrolysis, and tendency to adsorb to suspended particles and sediment. While its exact solubility is not widely reported, its structure suggests it would have some degree of water solubility.
In the water column, the compound could undergo hydrolysis and photolysis as previously discussed. A portion of the chemical could also partition from the water to the sediment. The extent of this partitioning is described by the sediment-water partition coefficient (Kd). For organic compounds, this is often normalized to the organic carbon content of the sediment, yielding the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the chemical to associate with sediment. Without experimental data, the Koc for this compound can only be estimated based on its structure, but such estimations carry uncertainty.
Soil Sorption and Mobility Studies
In terrestrial environments, the mobility of this compound in soil would be largely controlled by its adsorption to soil particles. The key parameter for assessing this is the soil organic carbon-water partitioning coefficient (Koc). ecetoc.org A low Koc value would suggest high mobility and a potential to leach into groundwater, while a high Koc value would indicate that the compound is likely to remain in the upper soil layers. ecetoc.org There is currently a lack of experimentally determined Koc values for this compound, preventing a precise assessment of its soil mobility.
Ecological Risk Assessment and Ecotoxicological Implications
An ecological risk assessment evaluates the potential adverse effects of a chemical on ecosystems. A crucial component of this assessment is the determination of the compound's ecotoxicity to a range of aquatic and terrestrial organisms.
Standard ecotoxicological tests typically determine the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a non-lethal effect in 50% of a test population (EC50) over a specified period. chemsafetypro.com These tests are conducted on representative organisms from different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. chemsafetypro.comeuropa.eu
A thorough search of the scientific literature reveals no published studies on the aquatic or terrestrial toxicity of this compound. Therefore, critical ecotoxicological endpoints such as LC50 and EC50 values for this compound are unknown. This absence of data makes it impossible to conduct a quantitative ecological risk assessment and to determine safe environmental concentrations.
Chronic and Acute Ecotoxicity Studies
A thorough review of scientific literature reveals a significant lack of specific studies on the chronic and acute ecotoxicity of this compound. Standardized tests on representative aquatic organisms such as algae, daphnids (crustaceans), and fish have not been published in the public domain. Such studies are fundamental to establishing a chemical's potential to cause harm to aquatic life through short-term (acute) or long-term (chronic) exposure.
In the absence of direct experimental data, predictive methods like Quantitative Structure-Activity Relationships (QSAR) can be employed for esters to estimate their potential aquatic toxicity. nih.gov These models use the chemical structure of a compound to predict its toxicological properties. However, without validation through experimental testing for this compound itself, these predictions remain theoretical.
To illustrate the type of data that would be generated from ecotoxicity studies, the following tables present the standard endpoints for acute and chronic aquatic toxicity tests.
Table 1: Illustrative Data for Acute Ecotoxicity Endpoints
This table shows the kind of data that would be collected in acute toxicity tests. The values are placeholders and not actual experimental results for this compound.
| Test Organism | Endpoint | Duration | Value (mg/L) |
| Daphnia magna (Water Flea) | EC50 | 48 hours | Data N/A |
| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | Data N/A |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 hours | Data N/A |
EC50 (Median Effective Concentration): The concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of the test population. LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
Table 2: Illustrative Data for Chronic Ecotoxicity Endpoints
This table demonstrates the kind of data obtained from chronic toxicity tests, which assess effects on reproduction and growth over a longer period. The values are for illustrative purposes only.
| Test Organism | Endpoint | Duration | Value (mg/L) |
| Daphnia magna (Water Flea) | NOEC (Reproduction) | 21 days | Data N/A |
| Pimephales promelas (Fathead Minnow) | NOEC (Early Life-Stage) | 28 days | Data N/A |
NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant adverse effect is observed.
Without these empirical data points, a formal environmental risk assessment for this compound cannot be completed.
Chemical Speciation and Bioavailability Considerations in Natural Waters
The bioavailability of a chemical, which is its potential to be taken up by an organism, is heavily influenced by its chemical form (speciation) in the environment. For this compound, a key process affecting its speciation in natural waters is hydrolysis.
As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water. This process would break the ester bonds, leading to the formation of Ethylenetetracarboxylic acid and four molecules of ethanol (B145695). wikipedia.org The rate of this hydrolysis can be influenced by factors such as pH, temperature, and the presence of microorganisms.
The potential hydrolysis products have their own distinct chemical properties that would affect their bioavailability and toxicity:
Ethylenetetracarboxylic acid: This is a polycarboxylic acid which, depending on the pH of the surrounding water, will exist in various states of deprotonation. wikipedia.org Its high water solubility would likely keep it in the water column, but its potential to interact with sediments and particulate matter is unknown.
Ethanol: A simple alcohol that is highly water-soluble and readily biodegradable. It is generally considered to have low aquatic toxicity except at very high concentrations.
The bioavailability of the parent compound, this compound, would be governed by its partitioning behavior. Its XLogP3 value of 2.6 suggests a moderate potential for bioaccumulation in the fatty tissues of organisms. nih.gov However, if hydrolysis is rapid, the environmental exposure and bioavailability will be dominated by the properties of its degradation products.
Further research is required to determine the hydrolysis rate of this compound under various environmental conditions and to assess the ecotoxicity of its primary hydrolysis product, Ethylenetetracarboxylic acid. This information is crucial for a complete understanding of the compound's environmental risk.
Q & A
Q. What are the key physicochemical properties of tetraethyl ethylenetetracarboxylate relevant to its handling in laboratory settings?
this compound (CAS 6174-95-4) has a molecular formula of C₁₄H₂₀O₈ and a molecular weight of 316.304 g/mol. Critical properties include a density of 1.185 g/cm³, melting point of 54–56°C, boiling point of 322.7°C at 760 mmHg, and flash point of 135°C. These parameters dictate storage conditions (e.g., refrigeration for stability) and safety protocols to prevent thermal decomposition or combustion .
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via multi-step esterification reactions. A notable method involves the reaction of ethylenetetracarboxylic acid with excess ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C) to drive esterification while minimizing side reactions like transesterification. Post-synthesis purification often employs fractional distillation or recrystallization from ethanol .
Q. What safety protocols should be followed when handling this compound?
Standard laboratory safety measures include:
- Using engineering controls (fume hoods) to limit inhalation exposure.
- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
- Storing away from oxidizers due to its ester functionality.
- Implementing emergency showers and eye wash stations, as recommended for handling reactive organics .
Q. What are the documented applications of this compound as a building block in organic synthesis?
It serves as a dienophile in Diels-Alder reactions to synthesize cycloadducts, such as with anthracene, enabling access to polycyclic frameworks. Additionally, its reaction with Grignard reagents (e.g., RMgX) yields monoalkylated succinic acids, a method pioneered by Academician Qi-Yi Xing for carboxylate functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to control regioselectivity in electrophilic aromatic substitution (SEAr) involving this compound derivatives?
In nitration studies, regioselectivity (e.g., 2,6- vs. 2,7-isomer formation) is influenced by steric and electronic effects. For cycloadducts derived from this compound, using trifluoroacetic anhydride as a solvent enhances nitronium ion (NO₂⁺) stability, favoring 2,6-substitution. However, statistical isomer mixtures may arise under non-directed conditions, necessitating computational modeling (DFT) to predict transition-state geometries .
Q. What analytical techniques are most effective in characterizing the purity and structural integrity of this compound post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester group presence (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for CH₂O).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) validate functional groups.
- HPLC-MS : Detects impurities (e.g., unreacted starting materials) with reverse-phase C18 columns and ESI ionization .
Q. How do steric and electronic factors influence the reactivity of this compound in cycloaddition reactions?
The electron-withdrawing ester groups activate the ethylenic double bond as a dienophile, enhancing reactivity toward electron-rich dienes. Steric hindrance from four ethoxycarbonyl groups, however, slows reactivity with bulky dienes (e.g., substituted anthracenes). Computational studies (e.g., Fukui function analysis) can quantify electrophilicity and predict regioselectivity in unsymmetrical systems .
Q. What computational methods can predict reaction pathways and intermediate stability in transformations involving this compound?
- Molecular Dynamics (MD) : Simulates solvent effects on transition states in Diels-Alder reactions.
- Density Functional Theory (DFT) : Calculates activation energies for nitration pathways, identifying thermodynamic vs. kinetic control.
- Docking Studies : Models non-covalent interactions in host-guest systems, useful for supramolecular applications .
Data Contradiction Analysis
Q. Why do studies report varying isomer ratios in nitration products of this compound-derived cycloadducts?
Evidence from Nature Communications (2017) shows that anthracene cycloadducts yield near-statistical isomer mixtures under SEAr, whereas directed nitration (e.g., using directing groups) favors specific isomers. Contradictions arise from substrate electronic modulation and solvent polarity effects, requiring controlled experiments to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
